molecular formula C11H15Cl2N3O B2761813 Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride CAS No. 883984-94-9

Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride

Cat. No.: B2761813
CAS No.: 883984-94-9
M. Wt: 276.16
InChI Key: JFFUXCQOFURYMG-UHFFFAOYSA-N
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Description

Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one dihydrochloride (CAS 883984-94-9) is a high-value chemical compound offered as a dihydrochloride salt for enhanced stability and solubility in research settings. It has a molecular formula of C11H15Cl2N3O and a molecular weight of 276.16 g/mol . This compound belongs to the privileged class of pyrrolopyridine derivatives, a scaffold recognized for its significant potential in pharmaceutical research and drug discovery . Pyrrolopyridine isomers are found in various biologically active alkaloids and are investigated for a broad spectrum of therapeutic applications. While specific mechanistic studies on this particular spiro compound are proprietary, related pyrrolopyridine structures have demonstrated activity against several biological targets, suggesting its utility in developing treatments for disorders of the nervous system, metabolic diseases, and oncology research . The presence of the spirocyclic piperidine-pyrrolopyridinone structure makes it a complex and interesting scaffold for medicinal chemistry exploration. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-piperidine]-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.2ClH/c15-10-11(3-6-12-7-4-11)8-2-1-5-13-9(8)14-10;;/h1-2,5,12H,3-4,6-7H2,(H,13,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLSGEPXXJKLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(NC2=O)N=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one dihydrochloride typically involves multi-step organic reactions One common approach includes the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the spiro linkage and conversion to the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be utilized to scale up the production while maintaining consistency in quality. The use of advanced purification methods, including recrystallization and chromatography, ensures the removal of impurities and the attainment of the desired dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can result in various functionalized derivatives, enhancing the compound’s versatility for further applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one derivatives exhibit promising anticancer properties. For instance, a series of analogues were synthesized and tested for their ability to inhibit cancer cell proliferation. The results demonstrated that certain modifications to the spiro structure enhanced cytotoxicity against various cancer cell lines .

Antimicrobial Properties : The compound has also been investigated for its antimicrobial activities. Research showed that it effectively inhibited the growth of several bacterial strains, making it a candidate for developing new antibiotics .

Biological Research

Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes has been a focal point in biological research. It has been shown to act as an inhibitor for enzymes involved in critical metabolic pathways. This property is explored for potential therapeutic applications in diseases where these enzymes are overactive .

Material Science

Polymer Development : The unique chemical structure of spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride allows it to be used as a building block in the synthesis of novel polymers with tailored properties. These polymers can be engineered for specific applications such as drug delivery systems or advanced materials with unique mechanical properties .

Case Studies

  • In Vitro Studies on Anticancer Activity :
    • A study published in Scientific Reports demonstrated that spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one derivatives showed selective cytotoxicity against breast cancer cells while sparing normal cells . The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Efficacy Testing :
    • Another research effort focused on the antimicrobial properties of this compound against resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one dihydrochloride with structurally related spirocyclic compounds:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight Biological Activity References
This compound 1038866-43-1 C₁₁H₁₃N₃O·2HCl 239.70 HPK1 inhibitor
5'-Bromo-4'-chlorospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one C₁₁H₁₀BrClN₂O Br, Cl at pyrrolo-pyridine ring 299.01 Intermediate for kinase inhibitors
1-Methyl-4-(2-methoxyphenyl)pyrrolo-spiro[2.3″]oxindole-spiro[3.3′]-piperidin-4′-one C₃₁H₃₁N₃O₄ Methoxyphenyl, oxindole moieties 509.60 Anticancer activity (in vitro studies)
Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one dihydrochloride 354505-15-0 C₁₃H₁₄N₃O₂·2HCl Pyrido-oxazine ring 328.18 Kinase inhibition (unspecified targets)
6'-Chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-c]pyridin]-2'-one 1823263-17-7 C₁₁H₁₂ClN₃O Cl at pyrrolo-pyridine ring 237.69 Kinase inhibitor (structural analog)

Key Differences and Trends

Substituent Effects :

  • Halogenation (e.g., Br, Cl) at the pyrrolo-pyridine ring enhances electrophilic reactivity , facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
  • Methoxy or methyl groups (e.g., 4'-methyl derivatives) improve metabolic stability but may reduce solubility .

Biological Activity :

  • The dihydrochloride salt of the target compound exhibits superior aqueous solubility compared to neutral spirocyclic analogs, making it preferable for in vivo studies .
  • Compounds with fused oxindole or pyrido-oxazine rings (e.g., C₃₁H₃₁N₃O₄) demonstrate broader kinase inhibition profiles but lower selectivity .

Synthetic Complexity :

  • The target compound requires 7–10 synthetic steps , including spirocyclization and salt formation, with yields ranging from 24% to 82% depending on the step .
  • Analogs like spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one are synthesized in fewer steps (2–3 steps) but require harsh conditions (e.g., TFA deprotection) .

Research Findings and Pharmacological Data

Kinase Inhibition Potency

  • HPK1 Inhibition : The target compound shows an IC₅₀ of <100 nM against HPK1 in biochemical assays, outperforming analogs with bulkier substituents (e.g., tert-butyl groups) due to better fit in the ATP-binding pocket .
  • Selectivity : It exhibits >50-fold selectivity over related kinases (e.g., JAK3, MAPK) due to its unique spirocyclic conformation .

Pharmacokinetic Properties

  • Solubility : The dihydrochloride salt achieves >1 mg/mL solubility in PBS (pH 7.4), whereas the free base form has <0.1 mg/mL solubility .
  • Metabolic Stability : In vitro microsomal studies indicate a half-life of >60 minutes in human liver microsomes, comparable to cyclopentane-based analogs but shorter than oxindole derivatives .

Biological Activity

Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride (CAS Number: 884049-52-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H13N3O
  • Molecular Weight : 203.24 g/mol
  • Structure : The compound features a spiro linkage between a piperidine and a pyrrolo-pyridine moiety, contributing to its biological activity.

Antibacterial and Antifungal Properties

Recent studies have focused on the antibacterial and antifungal activities of spiro compounds. For instance, derivatives similar to spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one have demonstrated promising results against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) values for related compounds indicate effective antibacterial activity:
    • Against Bacillus subtilis: MIC = 75 µg/mL
    • Against Enterococcus faecalis: MIC = 125 µg/mL
    • Against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa: MIC values were found to be <125 µg/mL and 150 µg/mL, respectively .

These findings suggest that the spiro structure may enhance the interaction with bacterial cell membranes or inhibit essential enzymes.

The mechanisms underlying the antibacterial effects of spiro compounds are believed to involve:

  • Disruption of Cell Membrane Integrity : The unique structure may facilitate penetration into bacterial cells, disrupting membrane integrity.
  • Inhibition of Key Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for bacterial survival, such as those involved in cell wall synthesis.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various spiro derivatives for their antimicrobial properties. The results indicated that modifications in the substituents on the piperidine ring significantly affected the bioactivity. Notably, compounds with halogen substitutions exhibited enhanced antibacterial activity .

CompoundActivity (MIC µg/mL)Target Organism
Spiro Derivative A75Bacillus subtilis
Spiro Derivative B125Enterococcus faecalis
Spiro Derivative C<125Escherichia coli
Spiro Derivative D150Pseudomonas aeruginosa

In Vitro Studies on Enzyme Inhibition

Another investigation assessed the inhibitory effects of spiro derivatives on specific enzymes linked to disease progression. For example, one study highlighted that certain piperidine derivatives exhibited nanomolar inhibition against ADAMTS7, an enzyme implicated in atherosclerosis. This suggests potential applications in cardiovascular therapeutics .

CompoundADAMTS7 Ki (nM)ADAMTS5 Ki (nM)
Compound 150 ± 203.0 ± 1.1
Compound 2380 ± 103.0 ± 0.6
Compound 340 ± 106.0 ± 1.0

Q & A

Q. What are the key considerations for optimizing synthetic yields of spiro[piperidine-pyrrolopyridine] derivatives?

Methodological Answer: Optimization requires careful control of reaction conditions. For example, in the synthesis of spiro-azaindolines, using lithium hydride (LiH) as a base and 1,3-diiodopropane as a cyclizing agent in DMF at 0°C achieved moderate yields (24%) . Higher yields (77%) were obtained via Zn-mediated dehalogenation in THF with NH₄Cl, followed by column chromatography (0–5% ethyl acetate in petroleum ether) . Key factors include stoichiometric ratios (e.g., excess Zn powder), temperature control, and purification gradients.

Q. How can researchers confirm the structural integrity of spiro-piperidine-pyrrolopyridine intermediates?

Methodological Answer: Combined analytical techniques are essential:

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to verify substituent positions and stereochemistry. For example, 1H^1H-NMR (DMSO-d6d_6) confirmed the presence of NH protons in pyrrolo[2,3-b]pyridine derivatives at δ 11.88 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weights. A spiro-azaindoline derivative showed [M+H]+^+ at m/z 287/289 (calc. 287.0120, found 287.0123) .
  • Chromatography : Silica gel column chromatography (e.g., 0–10% MeOH in DCM) removes impurities .

Q. What purification strategies are effective for spirocyclic compounds with low solubility?

Methodological Answer:

  • Column Chromatography : Use gradient elution (e.g., 0–5% ethyl acetate in petroleum ether) for polar intermediates .
  • Recrystallization : For hydrochloride salts, neutralize with NaHCO₃ and extract with ethyl acetate to improve crystallinity .
  • Salt Formation : Converting free bases to dihydrochloride salts enhances solubility for biological assays .

Advanced Research Questions

Q. How can computational methods guide the design of spiro-pyrrolopyridine derivatives as kinase inhibitors?

Methodological Answer:

  • Molecular Docking : Identify binding poses with HPK1 or JAK kinases using crystal structures (e.g., PDB 05B) .
  • QSAR Modeling : Correlate substituent effects (e.g., halogenation, spiro-ring size) with inhibitory activity. For example, cyclopropane spiro-rings improved JAK1/2 selectivity .
  • Pharmacophore Modeling : Define essential features like hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic pockets .

Q. What experimental approaches validate target engagement in cellular assays?

Methodological Answer:

  • Kinase Activity Assays : Measure IC₅₀ values using ADP-Glo™ or radiometric assays. A spiro-azaindoline derivative showed HPK1 inhibition (IC₅₀ = 5 nM) .
  • Cellular Phosphorylation Assays : Use Western blotting to assess downstream signaling (e.g., pSLP76 in T-cells for HPK1 inhibitors) .
  • SAR Studies : Modify substituents (e.g., 4'-Cl to 4'-F) to probe steric and electronic effects on potency .

Q. How should researchers address discrepancies in biological activity between analogs?

Methodological Answer:

  • Metabolic Stability Tests : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of spiro-rings) .
  • Solubility-Permeability Balance : Optimize dihydrochloride salt formation (e.g., tert-butyl carboxylate removal) to enhance membrane permeability .
  • Off-Target Profiling : Screen against kinase panels (e.g., 400+ kinases) to rule out cross-reactivity .

Q. What strategies resolve low yields in Suzuki-Miyaura couplings for spiro-pyrrolopyridines?

Methodological Answer:

  • Catalyst Optimization : Use XPhosPdG2/XPhos with K₃PO₄ in dioxane/water (3:1) at 90°C for 16 hours to achieve >80% conversion .
  • Boronic Acid Protection : Introduce dioxolane groups (e.g., 1,3-dioxolan-2-yl) to stabilize reactive intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining yields .

Q. How do structural modifications impact the pharmacokinetic profile of spiro-pyrrolopyridines?

Methodological Answer:

  • LogP Reduction : Replace lipophilic cyclohexane with heterocycles (e.g., piperidine) to lower LogP from 3.5 to 2.1 .
  • ProDrug Strategies : Incorporate tert-butyl carbamates (e.g., Boc-protected amines) for improved oral bioavailability .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 to mitigate drug-drug interaction risks .

Notes

  • All methodologies are derived from peer-reviewed syntheses, kinase studies, and computational models .
  • Dihydrochloride salts are preferred for in vivo studies due to enhanced solubility and stability .

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